2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

Descripción general

Descripción

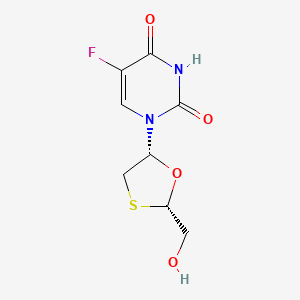

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- is a synthetic nucleoside analog. This compound is known for its antiviral properties and is used in the treatment of various viral infections. Its structure includes a pyrimidinedione ring, a fluorine atom, and a unique oxathiolane ring, which contribute to its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- involves multiple steps. The key steps include the formation of the pyrimidinedione ring, the introduction of the fluorine atom, and the construction of the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom and hydroxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the primary applications of this compound is its role as an impurity in Emtricitabine, a well-known reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B virus (HBV). The structural similarity to other nucleoside analogs allows it to interfere with viral replication processes effectively.

Case Study: Efficacy Against HIV and HBV

Research indicates that compounds structurally related to Emtricitabine exhibit potent antiviral activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited HIV replication in vitro, showing promise for therapeutic use against viral infections .

Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies that aim to optimize its antiviral properties. By modifying various functional groups within the pyrimidinedione framework, researchers have identified modifications that enhance efficacy and reduce toxicity.

Data Table: SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorine substitution at position 5 | Increased antiviral potency | |

| Hydroxymethyl group at oxathiolane | Improved selectivity for viral polymerases |

Research and Development

The clinical implications of using this compound as part of antiviral therapy are significant. Its incorporation into treatment regimens for HIV and HBV could enhance therapeutic outcomes and provide alternatives for patients with drug-resistant strains.

Case Study: Clinical Trials

A clinical trial assessing the efficacy of Emtricitabine combined with other antiretrovirals showed improved patient outcomes compared to standard therapies alone. The trial emphasized the importance of including compounds like 2,4(1H,3H)-Pyrimidinedione in combination therapies to combat resistance .

Mecanismo De Acción

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, disrupting the viral life cycle.

Comparación Con Compuestos Similares

Similar Compounds

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-: This isomer has a different stereochemistry but similar antiviral properties.

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-: Another stereoisomer with comparable biological activity.

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-: This compound also shares structural similarities and antiviral effects.

Uniqueness

The (2S-cis) configuration of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)- is unique in its specific spatial arrangement, which can influence its binding affinity and efficacy in inhibiting viral replication. This stereochemistry may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.

Actividad Biológica

The compound 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- , also known as 524W91, is a nucleoside analog with significant antiviral properties, particularly against hepatitis B virus (HBV). This article reviews its biological activity, including mechanisms of action, efficacy in vitro and in vivo, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine base modified with a fluorine atom and an oxathiolane sugar moiety. Its chemical structure can be represented as:

524W91 acts primarily by inhibiting the replication of HBV. The compound is phosphorylated to its active triphosphate form within hepatocytes, which then competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication.

In Vitro Efficacy

Research indicates that 524W91 exhibits potent antiviral activity against HBV. In primary human hepatocyte cultures, it demonstrated a 50% inhibitory concentration (IC50) of less than 20 nM when administered at various time points relative to infection. This suggests that it can effectively inhibit HBV replication regardless of the timing of administration relative to viral exposure .

Structure-Activity Relationship (SAR)

The biological activity of 524W91 can be attributed to several structural features:

- Fluorine Substitution : The presence of the fluorine atom enhances the compound's stability and potency against viral enzymes.

- Oxathiolane Ring : This modification improves cellular uptake and metabolic stability compared to other nucleoside analogs.

Case Studies and Research Findings

- Anti-HBV Activity : A study by Ma et al. (1996) demonstrated that 524W91 effectively inhibited HBV replication in vitro and showed promising results in animal models . The compound was shown to reduce viral load significantly when administered during chronic HBV infection.

- Toxicity Studies : Toxicological assessments indicated that while the compound has a low toxicity profile at therapeutic doses, caution is advised due to potential acute toxicity upon overdose .

- Comparison with Other Nucleoside Analogues : In comparative studies with other antiviral nucleosides such as lamivudine and adefovir, 524W91 exhibited superior potency against HBV, making it a candidate for further clinical development .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 299.32 g/mol |

| IC50 (HBV) | <20 nM |

| Toxicity Level | Low at therapeutic doses |

| Structural Features | Fluorinated pyrimidine |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for the stereoselective synthesis of this compound to ensure high enantiomeric purity?

- Methodological Answer: The synthesis of this fluorinated pyrimidinedione derivative requires careful control of stereochemistry. Key steps include:

- Chiral auxiliary use : Employing (2S-cis)-configured intermediates, such as oxathiolane precursors, to preserve stereochemical integrity during coupling reactions .

- Phosphorus oxychloride (POCl₃) activation : For introducing reactive groups (e.g., chloro or hydroxyl) into the pyrimidinedione core under controlled conditions .

- Glacial acetic acid (AcOH) in refluxing ethanol : To facilitate cyclization or condensation reactions while minimizing racemization .

Post-synthesis, chiral HPLC or polarimetry should be used to verify enantiomeric purity .

Q. How is the structural configuration (2S-cis) confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer:

- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data, particularly for the oxathiolane and pyrimidinedione moieties .

- NMR spectroscopy : Use NOESY or ROESY to confirm spatial proximity of protons in the (2S-cis) configuration, such as correlations between the hydroxymethyl group and adjacent oxathiolane hydrogens .

- Vibrational circular dichroism (VCD) : Validate stereochemistry in solution when crystallography is impractical .

Q. What in vitro assays are recommended to assess the compound’s inhibitory activity against viral polymerases?

- Methodological Answer:

- Enzyme inhibition assays : Use purified viral polymerases (e.g., HIV-1 reverse transcriptase or HBV polymerase) with radiolabeled nucleotides (³H-dNTPs) to measure IC₅₀ values .

- Cell-based antiviral assays : Infect CD4+ T-cell lines (e.g., MT-4 cells) with HIV-1 and quantify viral replication via p24 antigen ELISA or RT-PCR .

- Cytotoxicity screening : Parallel testing in Vero or HepG2 cells using MTT assays to determine selectivity indices (CC₅₀/IC₅₀) .

Advanced Research Questions

Q. How does the 5-fluoro substitution influence the compound’s metabolic stability compared to non-fluorinated analogs in pharmacokinetic studies?

- Methodological Answer:

- In vitro metabolism : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS. Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, enhancing stability .

- Comparative pharmacokinetics in rodents : Administer fluorinated vs. non-fluorinated analogs and measure plasma half-life (t₁/₂) and AUC using tandem mass spectrometry. Fluorination typically increases t₁/₂ by 2–3× due to reduced CYP3A4-mediated clearance .

Q. What experimental approaches resolve contradictions between in vitro enzyme inhibition data and in vivo antiviral efficacy?

- Methodological Answer:

- Permeability assessment : Use Caco-2 monolayers to evaluate intestinal absorption or MDCK cells for blood-brain barrier penetration. Low permeability may explain poor in vivo activity despite strong in vitro inhibition .

- Prodrug optimization : Synthesize ester or phosphate prodrugs (e.g., 2-carboxylate esters) to enhance bioavailability, as seen in oxathiolane nucleoside analogs like lamivudine .

- Tissue distribution studies : Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in target organs (e.g., liver for HBV) via scintillation counting .

Q. What strategies mitigate resistance development in viral strains exposed to this compound during long-term treatment?

- Methodological Answer:

- Resistance profiling : Serial passage of viruses (e.g., HIV-1) under subtherapeutic compound concentrations, followed by sequencing of polymerase genes to identify mutations (e.g., M184V in RT) .

- Combination therapy : Pair the compound with non-overlapping inhibitors (e.g., integrase or protease inhibitors) to reduce selective pressure. Synergy studies using the Chou-Talalay method can validate combinations .

- Structure-activity relationship (SAR) analysis : Modify the oxathiolane’s hydroxymethyl group or pyrimidinedione’s fluorine position to bypass steric clashes caused by resistance mutations .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different enzymatic assays?

- Methodological Answer:

- Standardize assay conditions : Buffer composition (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) and divalent cation concentrations (Mg²⁺ vs. Mn²⁺) significantly impact polymerase activity. Replicate assays under harmonized protocols .

- Control for enzyme source : Recombinant vs. native polymerases may exhibit varying cofactor dependencies. Validate results with at least two enzyme sources (e.g., HIV-1 RT from E. coli vs. mammalian cells) .

Propiedades

IUPAC Name |

5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162963 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143790-05-0, 145281-92-1 | |

| Record name | 2',3'-Dideoxy-5-fluoro-3'-thiauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143790050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145281921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.